

A Technical Guide to the Physical and Chemical Properties of Deuterated 2-Decanone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds, such as deuterated 2-decanone, are indispensable tools in metabolic research, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry. The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts unique physical and chemical characteristics that are critical for these applications. This technical guide provides a comprehensive overview of the known properties of 2-decanone and elucidates the expected shifts in these properties upon deuteration. It includes detailed tables of quantitative data, experimental protocols for synthesis and analysis, and visualized workflows to support researchers in the effective application of deuterated 2-decanone.

Physical and Chemical Properties of 2-Decanone

While specific experimental data for deuterated 2-decanone is not extensively published, a robust baseline can be established from the well-documented properties of its protio analog, 2-decanone. Deuteration is expected to introduce slight modifications to these values, primarily due to the increased molecular mass.

Physical Properties

The physical properties of standard 2-decanone (CAS: 693-54-9) are summarized below.



Property	Value	Source(s)
Molecular Formula	C10H20O	[1][2][3]
Molecular Weight	156.27 g/mol	[1][2]
Appearance	Colorless to very slight yellow liquid	[4][5]
Melting Point	3.5 °C to 14 °C	[1][4][6]
Boiling Point	210 - 212.7 °C @ 760 mmHg	[3][4][7][6]
Density	0.819 - 0.825 g/cm³ @ 25 °C	[1][3][4]
Vapor Pressure	0.248 mmHg @ 25 °C	[2][4][5]
Flash Point	71 - 85 °C	[3][4][5][7]
Refractive Index	1.421 - 1.428 @ 20 °C	[1][3][4]
Solubility	Insoluble in water; Soluble in alcohol	[2][4][6]
LogP (o/w)	3.73	[4][6]

Chemical Properties

Property	Value / Description	Source(s)
Synonyms	Methyl octyl ketone, Decan-2- one	[3][8][9]
Chemical Class	Methyl Ketone	[10]
Reactivity	Stable under normal conditions. Incompatible with strong bases, strong oxidizing agents, and strong reducing agents.	[8]
Decomposition	Hazardous decomposition products include carbon monoxide and carbon dioxide.	[8]



The Impact of Deuteration

Replacing hydrogen atoms with deuterium atoms primarily affects properties related to molecular mass and bond strength. The C-D bond is stronger than the C-H bond, which can lead to a significant Kinetic Isotope Effect (KIE). This effect is crucial in drug development, as deuteration at a site of metabolism can slow down the metabolic process, potentially improving a drug's pharmacokinetic profile.[11]

For deuterated 2-decanone, the following changes are anticipated:

- Molecular Weight: Will increase by approximately 1.006 Da for each hydrogen atom replaced by deuterium.
- Boiling/Melting Points: A slight increase is expected due to stronger intermolecular van der Waals forces resulting from the increased mass.
- Density: A marginal increase is predicted.
- Spectroscopic Properties: Significant and predictable shifts will occur in mass spectrometry and NMR, which are detailed in the analytical protocols below.

Experimental Protocols Synthesis of α -Deuterated 2-Decanone

This protocol describes a general method for achieving deuterium incorporation at the α -positions (C1 and C3) of the carbonyl group in 2-decanone via base-catalyzed hydrogen-deuterium exchange.

Objective: To synthesize 2-decanone-dx with high isotopic purity.

Materials:

- 2-decanone (98% or higher purity)
- Deuterium oxide (D₂O, 99.8 atom % D)



- Sodium deuteroxide (NaOD) in D₂O (40 wt. %) or another suitable base like sodium methoxide.
- Anhydrous diethyl ether or dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO₄)
- Saturated sodium chloride solution (Brine)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of 2-decanone in 20 mL of D₂O.
- Catalysis: Add a catalytic amount of NaOD solution (e.g., 0.2 mL) to the mixture. The use of a base facilitates the enolization necessary for the H-D exchange.[12]
- Reaction: Heat the mixture to reflux (approximately 100 °C) and stir vigorously for 12-24 hours. The duration can be adjusted to maximize deuterium incorporation.
- Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product three times with 20 mL portions of diethyl ether.
- Washing: Combine the organic layers and wash sequentially with 20 mL of water and 20 mL of brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: If necessary, purify the resulting deuterated 2-decanone via flash column chromatography or distillation.
- Characterization: Confirm the structure and determine the level of deuterium incorporation using ¹H NMR, ²H NMR, and GC-MS analysis.

Analytical Characterization

3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)



Objective: To confirm the molecular weight and assess the isotopic purity of deuterated 2-decanone.

Methodology:

- Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in a suitable volatile solvent like hexane or ethyl acetate.
- GC Separation: Inject 1 μL of the sample into a GC-MS system equipped with a non-polar column (e.g., DB-5ms). Use a temperature program that effectively separates 2-decanone from any residual solvents or impurities (e.g., start at 60 °C, ramp to 250 °C at 10 °C/min).
- MS Analysis: Acquire mass spectra using Electron Ionization (EI). The mass spectrum of non-deuterated 2-decanone shows characteristic fragments at m/z 43, 58, and 71.[7][13]
- Data Interpretation:
 - o The molecular ion peak (M⁺) for deuterated 2-decanone will be shifted higher by the number of deuterium atoms incorporated. For example, 2-decanone-d₃ would show a molecular ion at m/z 159 instead of 156.
 - Analyze the isotopic distribution of the molecular ion peak to quantify the percentage of do,
 d1, d2, d3, etc., species, which indicates the efficiency of the deuteration reaction.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the specific sites and extent of deuteration.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
- ¹H NMR Spectroscopy:
 - Acquire a standard proton NMR spectrum.



- Expected Result: Compared to the spectrum of standard 2-decanone, a decrease in the signal integration for the protons at the deuterated positions will be observed. For α-deuteration, the signal for the methyl protons at C1 (a singlet around 2.13 ppm) and the methylene protons at C3 (a triplet around 2.42 ppm) will be diminished.[7][14]
- ²H NMR (Deuterium NMR) Spectroscopy:
 - Acquire a deuterium NMR spectrum. This technique is highly effective for directly observing the incorporated deuterium.[15]
 - Expected Result: A signal will appear at the chemical shift corresponding to the deuterated position, providing direct evidence and confirmation of successful labeling.[15]

Visualized Workflows and Principles

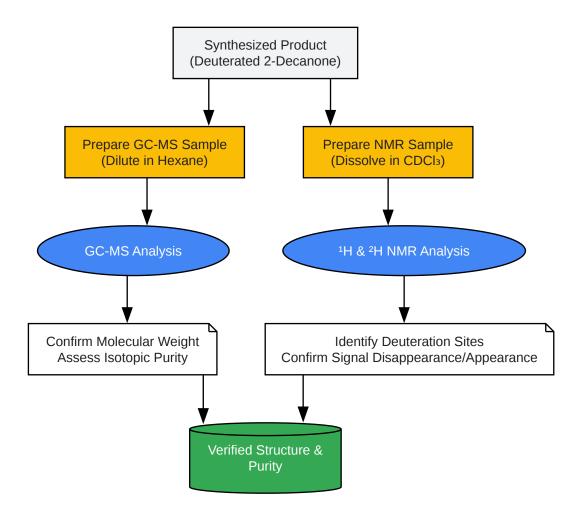
The following diagrams illustrate key experimental and logical workflows relevant to the synthesis and analysis of deuterated 2-decanone.



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Caption: General workflow for the base-catalyzed synthesis of deuterated 2-decanone.



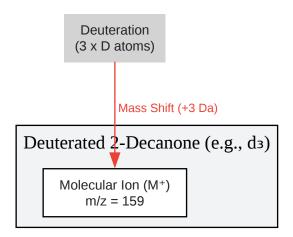


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Caption: Workflow for the analytical confirmation of deuterated 2-decanone.



Non-Deuterated 2-Decanone Molecular Ion (M+) m/z = 156



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Caption: Principle of mass shift in MS for a deuterated vs. non-deuterated compound.

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